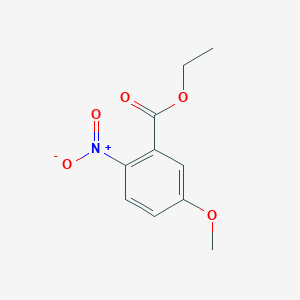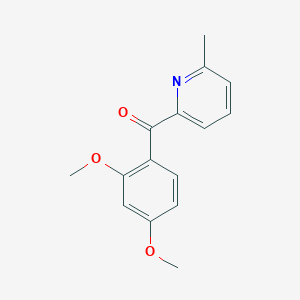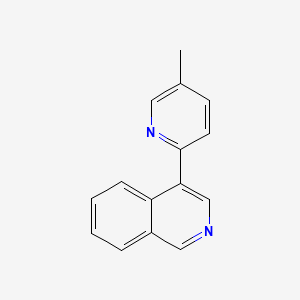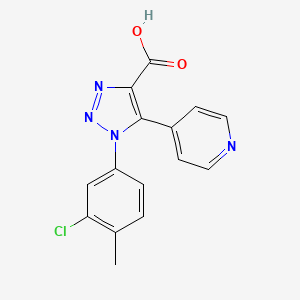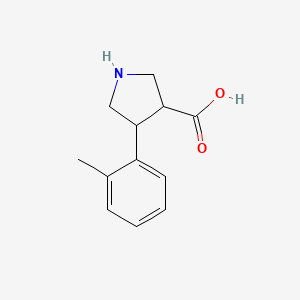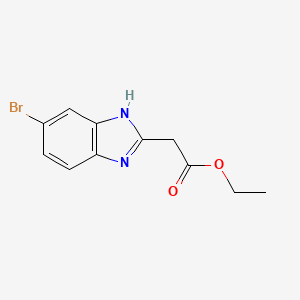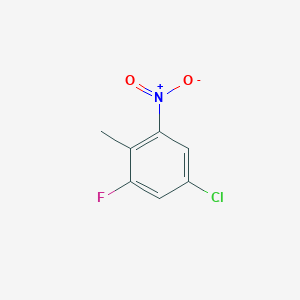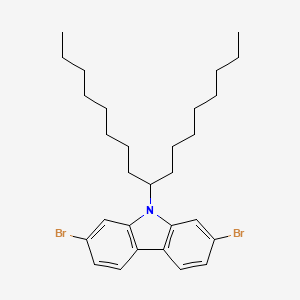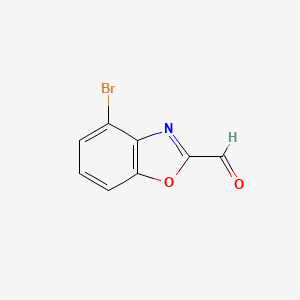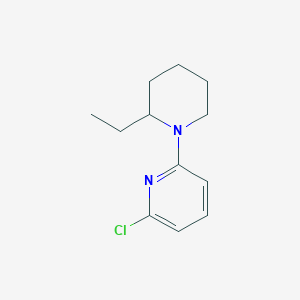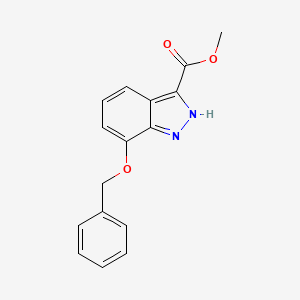
4-Hydroxy-7-cyanoquinoline
Vue d'ensemble
Description
4-Hydroxy-7-cyanoquinoline is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Hydroxy-7-cyanoquinoline and its derivatives has been a subject of interest in recent years. The compound has been synthesized through various methods, including the Conrad–Limpach reaction . Aminomethylation has also been carried out via the modified Mannich reaction .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-cyanoquinoline consists of a quinoline ring with a hydroxy group at the 4th position and a cyano group at the 7th position .
Chemical Reactions Analysis
4-Hydroxy-7-cyanoquinoline can undergo various chemical reactions. For instance, it can react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to form non-racemic 2-((4R)-2-hydroxy-6-methyl-5-oxo-4-phenyl-3,4,5 .
Applications De Recherche Scientifique
Antibacterial Activity
“4-Hydroxy-7-cyanoquinoline” derivatives have been studied for their potential antibacterial properties. The cinnoline nucleus, to which this compound is related, is known to be a part of many compounds with significant antibacterial activities . These derivatives can be designed to target specific bacterial strains and are valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antifungal Applications
Similar to their antibacterial properties, these compounds also exhibit antifungal activities. They can be used in the treatment of fungal infections, offering an alternative to existing antifungal medications. This is particularly important for immunocompromised patients who are more susceptible to fungal infections .
Antimalarial Potential
The quinoline scaffold, which is structurally similar to “4-Hydroxy-7-cyanoquinoline”, has been extensively used in antimalarial drugs. Derivatives of this compound could be synthesized to develop new antimalarial agents, contributing to the fight against malaria, a disease that continues to have a significant impact in tropical regions .
Anti-inflammatory and Analgesic Effects
Research has indicated that cinnoline derivatives can have anti-inflammatory and analgesic effects. This suggests that “4-Hydroxy-7-cyanoquinoline” could be utilized in the development of new medications to treat inflammation and pain, which are symptoms of various medical conditions .
Anxiolytic Properties
Compounds with a cinnoline base have shown anxiolytic properties, which means they can potentially be used to alleviate anxiety. This opens up possibilities for “4-Hydroxy-7-cyanoquinoline” to be used in the synthesis of new anxiolytic drugs, providing more options for patients with anxiety disorders .
Antitumor and Anticancer Applications
There is significant interest in the anticancer activity of quinoline derivatives. They have been found to bind with DNA, inhibit DNA synthesis, and induce oxidative stress, making them promising candidates for cancer therapy. “4-Hydroxy-7-cyanoquinoline” could play a role in the development of novel anticancer drugs, with the potential to target various types of cancer cells .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as coumarin derivatives, have a wide range of targets due to their diverse physiological effects .
Mode of Action
It’s known that coumarin derivatives can interact with their targets in various ways, leading to different physiological effects . For instance, some coumarin derivatives have antibiotic activity, suggesting they might interact with bacterial proteins or enzymes to inhibit their function .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, which could lead to their diverse physiological effects .
Result of Action
It’s known that coumarin derivatives can have various physiological effects, including antibiotic activity .
Propriétés
IUPAC Name |
4-oxo-1H-quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPFPQFPWYYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-cyanoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



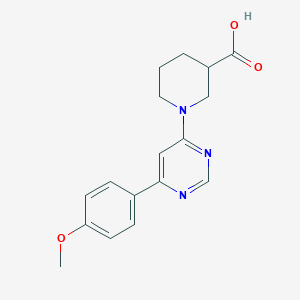
![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)
